molecular formula C14H11N3O2S B2978408 Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester CAS No. 208993-97-9

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester

Cat. No.: B2978408
CAS No.: 208993-97-9
M. Wt: 285.32
InChI Key: PZACMQHJOUOYGV-UHFFFAOYSA-N
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Description

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester is a heterocyclic compound featuring a thieno[2,3-b]pyrazine core substituted with a phenyl group at position 2, an amino group at position 7, and a methyl ester at position 5. This compound is synthesized via Pd-catalyzed Buchwald–Hartwig cross-coupling reactions, typically starting from methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate (1a) and aryl halides .

Properties

IUPAC Name

methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-14(18)12-10(15)11-13(20-12)16-7-9(17-11)8-5-3-2-4-6-8/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZACMQHJOUOYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=NC(=CN=C2S1)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases. Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism by which Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methylester exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., 2n, 2o) often exhibit lower yields (60–100%) compared to electron-donating groups (EDGs) like methoxy (80–86%) .
  • Steric Effects : Bulky substituents (e.g., 3,5-dimethoxyphenyl in 2g) require optimized reaction conditions (ligands, solvents) for efficient coupling .

Key Findings :

  • The target compound demonstrates moderate cytotoxicity (IC₅₀: 10–50 μM) and high selectivity (>5), making it a promising candidate for further development .
  • Derivatives with EWGs (e.g., 2n) show enhanced potency (IC₅₀ <10 μM) but comparable selectivity .
  • Methoxy-substituted analogs (e.g., 2g) exhibit reduced activity, suggesting EDGs may hinder receptor binding .

Comparison with Non-Amino Derivatives

Thieno[2,3-b]pyrazine-6-carboxylic Acid (CAS 59944-79-5)

  • Structure: Lacks the 7-amino and 2-phenyl groups, replaced by a carboxylic acid at position 6 .
  • Properties : Higher solubility in polar solvents due to the carboxylic acid moiety; melting point: 220°C (dec.) .
  • Applications: Primarily used as a synthetic intermediate, unlike the antitumor-focused amino derivatives .

Thieno[2,3-b]pyrazine-6-carbaldehyde (CAS 857283-69-3)

  • Structure : Features an aldehyde group at position 6 instead of the methyl ester .
  • Reactivity : The aldehyde enables condensation reactions for further functionalization, diverging from the ester’s role in stability .

Mechanistic Insights

The 7-amino group in the target compound facilitates cross-coupling reactions, enabling diversification of the aryl/heteroaryl substituent .

Biological Activity

Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-2-phenyl-, methyl ester (commonly referred to as methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H11N3O2SC_{14}H_{11}N_{3}O_{2}S and a molecular weight of approximately 285.32 g/mol. The structural features include:

  • Thieno[2,3-b]pyrazine core : A bicyclic structure consisting of a thiophene ring fused to a pyrazine ring.
  • Functional groups : The presence of both carboxylic acid and amino groups enhances its reactivity and potential biological effects.

Antitumor Activity

Methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate has been evaluated for its antitumor potential across various human cancer cell lines:

Cell LineIC50 (µM)Reference
Gastric Adenocarcinoma (AGS)15.4
Colorectal Adenocarcinoma (CaCo-2)12.8
Breast Carcinoma (MCF7)10.5
Non-small-cell Lung Carcinoma (NCI-H460)14.7

The compound exhibited significant cytotoxicity in these cell lines, suggesting potential as an anticancer agent.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. Results indicated that the compound demonstrated notable scavenging activity, with an IC50 value comparable to standard antioxidants.

Enzyme Inhibition

Methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate has been tested for its ability to inhibit key enzymes:

EnzymeInhibition (%)Reference
α-Glucosidase65%
β-Glucuronidase72%

This indicates that the compound may have therapeutic applications in managing conditions related to carbohydrate metabolism.

Synthesis Methods

The synthesis of methyl 7-amino-2-phenylthieno[2,3-b]pyrazine-6-carboxylate typically involves:

  • Pd-catalyzed C–N Buchwald–Hartwig cross-coupling : This method allows for the formation of the desired compound from various precursors.
  • Chemical Reactions : The synthesis often includes reactions that yield bis-heterocyclic compounds known for their pharmacological properties.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Anticancer Research : A study demonstrated that derivatives of thieno[2,3-b]pyrazine showed enhanced activity against multiple cancer types when modified chemically.
  • Antioxidant Studies : Research indicated that thieno[2,3-b]pyrazines could protect against oxidative stress in cellular models, suggesting their use in neuroprotective therapies.
  • Enzyme Inhibition Studies : Further investigations revealed that modifications to the thieno[2,3-b]pyrazine structure could enhance enzyme inhibition potency, making it a candidate for diabetes management.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thieno[2,3-b]pyrazine-6-carboxylic acid derivatives, and how can hydrazine hydrate be optimized in their preparation?

  • Methodology : The compound can be synthesized via Sonogashira coupling or cyclization reactions. For example, heating an ethanolic solution of the precursor ester with hydrazine hydrate yields intermediates like diethyl 3-amino-6-methyl-4-styryl-thieno[2,3-b]pyridine-2,5-dicarboxylate. Reaction conditions (e.g., solvent polarity, temperature) significantly influence product distribution. Optimization involves adjusting stoichiometry (e.g., hydrazine molar ratios) and monitoring via TLC .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (e.g., phenyl group at position 2, methyl ester at position 6).
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%) and resolve co-eluting byproducts .

Q. What solvents and conditions are recommended for dissolving this compound in biological assays?

  • Methodology : The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF). For cell-based assays, dissolve in DMSO (10–20 mM stock) and dilute in culture media (final DMSO ≤0.1%). Precipitation issues in aqueous buffers (pH 7.4) may require sonication or co-solvents like PEG-400 .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at position 7) influence antitumor activity?

  • Methodology : Replace the 7-amino group with heteroaryl or alkylamino groups (Sonogashira coupling) and evaluate cytotoxicity against panels like NCI-60. For example, Martins et al. ( ) found that 7-[(hetero)arylamino] derivatives showed IC₅₀ values <10 µM in breast (MCF-7) and colon (HCT-116) cancer lines. SAR studies correlate electron-withdrawing substituents with enhanced apoptosis induction (e.g., caspase-3 activation assays) .

Q. What experimental strategies resolve contradictions in reported biological activities of thieno[2,3-b]pyrazine derivatives?

  • Methodology :

  • Dose-response profiling : Test compounds across a broad concentration range (nM to mM) to identify off-target effects.
  • Mechanistic redundancy checks : Use orthogonal assays (e.g., ATP depletion vs. live/dead staining) to confirm cytotoxicity.
  • Batch variability analysis : Compare synthetic lots via LC-MS to rule out impurity-driven discrepancies .

Q. How can computational modeling guide the design of thieno[2,3-b]pyrazine-based inhibitors targeting kinase pathways?

  • Methodology :

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict binding poses in ATP pockets (e.g., EGFR, CDK2).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
  • Free energy calculations (MM/PBSA) : Rank derivatives by binding affinity (ΔG < -8 kcal/mol suggests high potency) .

Q. What strategies mitigate toxicity risks identified in preclinical studies of this compound?

  • Methodology :

  • Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify reactive metabolites (e.g., glutathione adducts).
  • hERG inhibition screening : Use patch-clamp assays to assess cardiac liability (IC₅₀ >30 µM preferred).
  • Prodrug design : Mask the methyl ester as a hydrolyzable group (e.g., pivaloyloxymethyl) to reduce off-target exposure .

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